molecular formula C12H15N B13448418 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]

3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]

Cat. No.: B13448418
M. Wt: 173.25 g/mol
InChI Key: MJWJLZSFEHORER-UHFFFAOYSA-N
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Description

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is a heterocyclic compound that features a spiro connection between a cyclobutane ring and a quinoline moiety. This unique structure imparts significant rigidity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] involves the Stollé reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various nucleophiles . The reaction conditions often include refluxing in anhydrous toluene with a slight excess of oxalyl chloride .

Industrial Production Methods

While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.

Mechanism of Action

The mechanism of action for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The spiro structure provides rigidity, which can enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is unique due to its specific spiro connection between a cyclobutane ring and a quinoline moiety. This structure imparts distinct chemical and biological properties that are not found in compounds with different spiro connections .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane]

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12/h1-2,4-5,13H,3,6-9H2

InChI Key

MJWJLZSFEHORER-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC3=CC=CC=C3N2

Origin of Product

United States

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